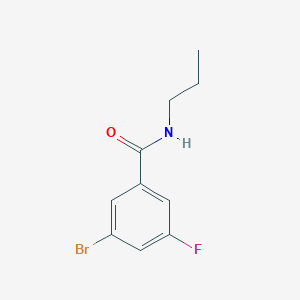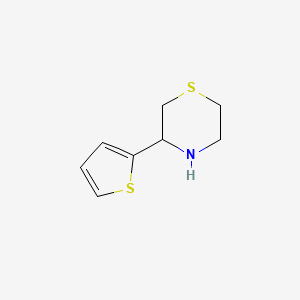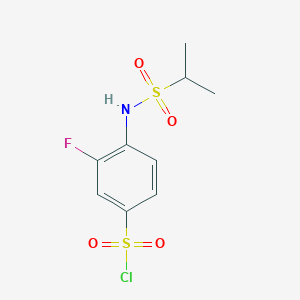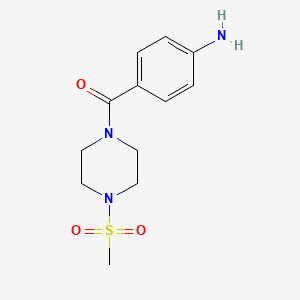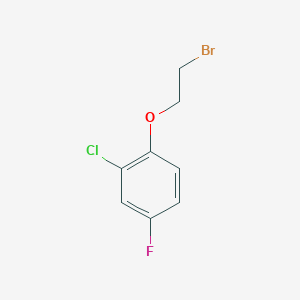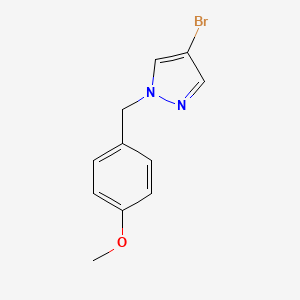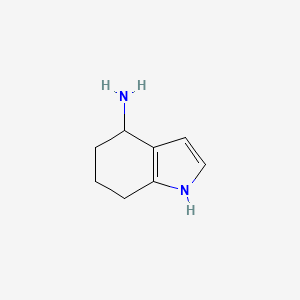
4,5,6,7-テトラヒドロ-1H-インドール-4-アミン
概要
説明
4,5,6,7-Tetrahydro-1H-indol-4-amine is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a partially saturated indole ring, which imparts unique chemical properties and reactivity.
科学的研究の応用
4,5,6,7-Tetrahydro-1H-indol-4-amine has a wide range of applications in scientific research:
作用機序
Target of Action
4,5,6,7-Tetrahydro-1H-indol-4-amine, as an indole derivative, is known to interact with multiple receptors in the body . Indole derivatives have been found in many important synthetic drug molecules and have shown a high affinity for multiple receptors . They play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological responses
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Action Environment
It is known that the nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility . This suggests that the compound’s action may be influenced by factors such as pH, temperature, and the presence of other molecules.
生化学分析
Biochemical Properties
4,5,6,7-Tetrahydro-1H-indol-4-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions often involves the binding of 4,5,6,7-tetrahydro-1H-indol-4-amine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This compound also interacts with certain receptors in the body, influencing various signaling pathways .
Cellular Effects
4,5,6,7-Tetrahydro-1H-indol-4-amine has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, 4,5,6,7-tetrahydro-1H-indol-4-amine can alter the expression of certain genes involved in cell cycle regulation and apoptosis . These effects highlight the compound’s potential in therapeutic applications, particularly in cancer treatment.
Molecular Mechanism
The molecular mechanism of 4,5,6,7-tetrahydro-1H-indol-4-amine involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling . This inhibition can lead to changes in gene expression, ultimately affecting cellular functions such as proliferation and apoptosis. Additionally, 4,5,6,7-tetrahydro-1H-indol-4-amine can bind to DNA, influencing transcriptional activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5,6,7-tetrahydro-1H-indol-4-amine have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4,5,6,7-tetrahydro-1H-indol-4-amine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of 4,5,6,7-tetrahydro-1H-indol-4-amine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects and can modulate specific biochemical pathways effectively . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
4,5,6,7-Tetrahydro-1H-indol-4-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound can undergo various metabolic transformations, including hydroxylation and deamination, leading to the formation of different metabolites . These metabolic pathways can influence the compound’s biological activity and its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of 4,5,6,7-tetrahydro-1H-indol-4-amine within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been observed to interact with organic cation transporters, which facilitate its uptake into cells . Once inside the cell, the compound can accumulate in specific tissues, influencing its localization and activity . These interactions are crucial for understanding the compound’s pharmacodynamics and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 4,5,6,7-tetrahydro-1H-indol-4-amine is an important factor that affects its activity and function. The compound has been found to localize in the cytoplasm and the nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments . Understanding the subcellular localization of 4,5,6,7-tetrahydro-1H-indol-4-amine is essential for elucidating its mechanism of action and its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydro-1H-indol-4-amine can be achieved through several methods. One common approach involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another method includes the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions typically require specific catalysts and solvents to proceed efficiently.
Industrial Production Methods
Industrial production of 4,5,6,7-tetrahydro-1H-indol-4-amine often involves the use of high-pressure hydrogenation and catalytic processes. For example, the hydrogenation of intermediates like 3-keto-cyclohex-1-enol potassium salt in the presence of nickel catalysts can yield the desired compound .
化学反応の分析
Types of Reactions
4,5,6,7-Tetrahydro-1H-indol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, such as 4,5,6,7-tetrahydroindole-4-one.
Reduction: Reduction reactions can further saturate the indole ring or modify substituents.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often involve halogenating agents and catalysts to facilitate the process .
Major Products
The major products formed from these reactions include various substituted indoles and tetrahydroindole derivatives, which can be further functionalized for specific applications .
類似化合物との比較
Similar Compounds
4,5,6,7-Tetrahydroindole: This compound is similar but lacks the amine group, which affects its reactivity and applications.
1,5,6,7-Tetrahydro-4H-indol-4-one: This derivative has a ketone group instead of an amine, leading to different chemical properties and uses.
Uniqueness
4,5,6,7-Tetrahydro-1H-indol-4-amine is unique due to its amine functionality, which enhances its reactivity in substitution and condensation reactions. This makes it a valuable intermediate in synthesizing a variety of biologically active compounds and industrial chemicals .
特性
IUPAC Name |
4,5,6,7-tetrahydro-1H-indol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5,7,10H,1-3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHDKHHIMKMOFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


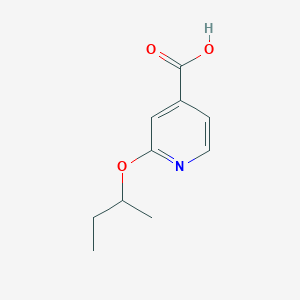
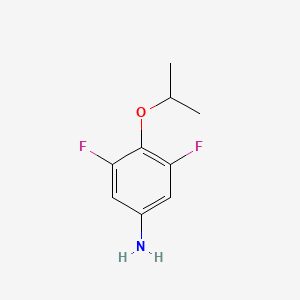



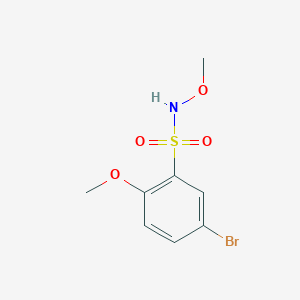
![3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1444855.png)
